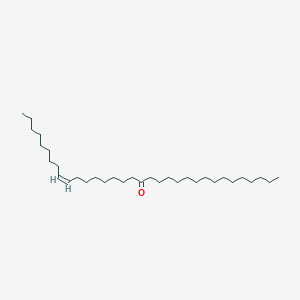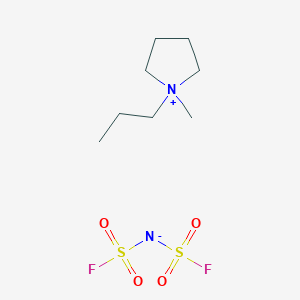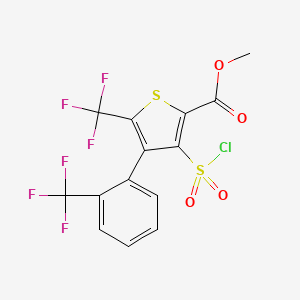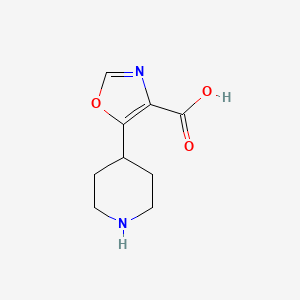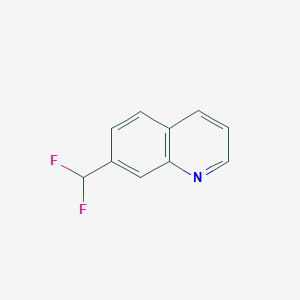
7-(Difluoromethyl)quinoline
Descripción general
Descripción
7-(Difluoromethyl)quinoline is a chemical compound with the molecular formula C10H7F2N . It is a quinoline derivative, which is a class of compounds that have been used in various applications in medicinal, bioorganic, agrochemical, and industrial chemistry .
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized for the first time . The review highlights the advances in this area over the past 15 years .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine ring, which contains a nitrogen atom . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be used in various transformations .Chemical Reactions Analysis
Quinolines can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles . Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S have also been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 179.17 . The InChI code for this compound is 1S/C10H7F2N/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h1-6,10H .Aplicaciones Científicas De Investigación
Bioimaging and Cell Imaging
7-(Difluoromethyl)quinoline derivatives have been utilized in bioimaging, specifically for targeting the Golgi apparatus in various cell lines. Catalyst-free synthesis methods have been developed for creating 7-aminoquinolines, which exhibit strong intramolecular charge-transfer fluorescence, useful for live-cell imaging and two-photon fluorescence microscopy (Chen et al., 2019).
Antimicrobial and Antituberculosis Applications
This compound derivatives show significant potential as antimicrobial agents. For instance, some derivatives have been identified with potent activity against various microorganisms, including Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating their future use as antituberculosis agents (Garudachari et al., 2014).
Corrosion Inhibition
Quinoline and its derivatives, including this compound, are used as anticorrosive materials. They exhibit effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with surface metallic atoms (Verma et al., 2020).
Synthesis of Fused Quinolines
In synthetic chemistry, methods have been developed for the synthesis of gem-difluorinated fused quinolines, a class of highly functionalized heterocyclic rings. This is achieved through visible light-mediated cascade radical cyclization, extending the application of gem-difluoromethylenated building blocks (Xiao et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of 7-(Difluoromethyl)quinoline is the cyclic adenosine monophosphate response element-binding protein (CBP) . CBP is a transcriptional coactivator that regulates gene expression through its histone acetyltransferase activity. It plays a crucial role in many biological processes, including cell growth, differentiation, and apoptosis .
Mode of Action
This compound acts as a bromodomain inhibitor of CBP . Bromodomains are protein domains that recognize and bind to acetylated lysine residues on histone tails, which is a key feature in the reading of epigenetic marks. By inhibiting the bromodomain of CBP, this compound disrupts this protein-protein interaction, thereby modulating the transcriptional activity of CBP .
Biochemical Pathways
gene expression pathways regulated by CBP. By inhibiting CBP’s bromodomain, this compound may alter the transcription of various genes, potentially leading to changes in cellular functions .
Pharmacokinetics
Fluoroquinolones, a class of compounds to which this compound belongs, generally have moderate to excellent bioavailability, moderate to long elimination half-lives, and volumes of distribution >15 L/kg .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of CBP’s bromodomain. This could lead to changes in the expression of various genes regulated by CBP, potentially affecting cell growth, differentiation, and apoptosis . .
Safety and Hazards
Direcciones Futuras
Quinoline is an important pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals, and operationally simple procedures .
Análisis Bioquímico
Biochemical Properties
7-(Difluoromethyl)quinoline plays a crucial role in biochemical reactions, particularly as an intermediate in the synthesis of advanced pharmaceutical compounds. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the bromodomain of the transcriptional regulator cyclic adenosine monophosphate response element binding protein (CBP). This interaction inhibits the bromodomain, which is a promising therapeutic approach in oncology . Additionally, this compound can modulate the activity of enzymes involved in metabolic pathways, thereby affecting cellular processes and metabolic flux.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression levels of proinflammatory cytokines and chemokines, thereby playing a role in inflammatory responses . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as the bromodomain of CBP, inhibiting its activity and thereby affecting gene expression . Additionally, this compound can participate in difluoromethylation reactions, where it forms bonds with carbon, oxygen, nitrogen, or sulfur atoms in biomolecules . These interactions can lead to enzyme inhibition or activation, further influencing cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit therapeutic effects, such as anti-inflammatory properties and modulation of metabolic pathways . At higher doses, it can cause toxic or adverse effects, including gastrointestinal disturbances and potential toxicity to organs such as the liver and kidneys . These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can undergo hydroxylation and other transformations, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites, thereby affecting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its biological effects . The interaction with transporters and binding proteins can influence its localization and accumulation within cells, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcriptional regulators and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate metabolic enzymes and cellular processes.
Propiedades
IUPAC Name |
7-(difluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYCSVBOWJMMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(F)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



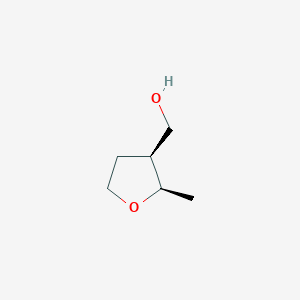
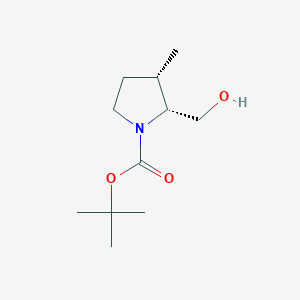
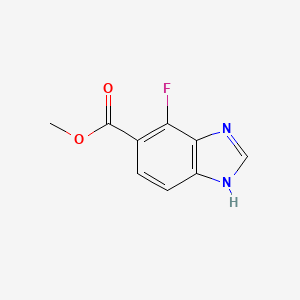

![1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1435296.png)
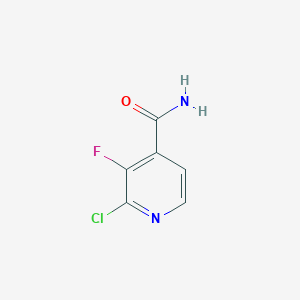

![Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1435300.png)
![N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1435303.png)
